molecular formula C12H20N2O3 B12723556 (S)-Pirbuterol CAS No. 1352192-57-4

(S)-Pirbuterol

Cat. No.: B12723556
CAS No.: 1352192-57-4
M. Wt: 240.30 g/mol
InChI Key: VQDBNKDJNJQRDG-NSHDSACASA-N
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Description

(S)-Pirbuterol is a chiral compound belonging to the class of beta-2 adrenergic agonists. It is primarily used as a bronchodilator to treat asthma and other respiratory conditions. The compound’s efficacy stems from its ability to relax bronchial smooth muscle, thereby easing breathing in patients with obstructive airway diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pirbuterol typically involves the resolution of racemic pirbuterol. One common method includes the use of chiral chromatography to separate the enantiomers. Another approach is asymmetric synthesis, where chiral catalysts or chiral auxiliaries are employed to preferentially produce the (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound often relies on large-scale chiral resolution techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is frequently used. Additionally, enzymatic resolution methods using lipases or other enzymes that can selectively hydrolyze one enantiomer are also employed.

Chemical Reactions Analysis

Types of Reactions: (S)-Pirbuterol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(S)-Pirbuterol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study chiral resolution techniques and asymmetric synthesis.

    Biology: Researchers use this compound to investigate the role of beta-2 adrenergic receptors in various physiological processes.

    Medicine: The compound is studied for its therapeutic potential in treating respiratory diseases and its pharmacokinetics and pharmacodynamics.

    Industry: this compound is used in the development of new bronchodilators and other therapeutic agents.

Mechanism of Action

(S)-Pirbuterol exerts its effects by binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of smooth muscle cells, resulting in bronchodilation and improved airflow in the respiratory tract.

Comparison with Similar Compounds

    Albuterol: Another beta-2 adrenergic agonist used as a bronchodilator.

    Salmeterol: A long-acting beta-2 agonist with a similar mechanism of action.

    Formoterol: Another long-acting beta-2 agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

Uniqueness: (S)-Pirbuterol is unique in its chiral specificity, which can result in different pharmacokinetic and pharmacodynamic profiles compared to its racemic mixture or other beta-2 agonists. This specificity can lead to fewer side effects and improved therapeutic outcomes in certain patients.

Properties

CAS No.

1352192-57-4

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

6-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3/t11-/m0/s1

InChI Key

VQDBNKDJNJQRDG-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=NC(=C(C=C1)O)CO)O

Canonical SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O

Origin of Product

United States

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